Ácido 3-O-feruloilquínico

Descripción general

Descripción

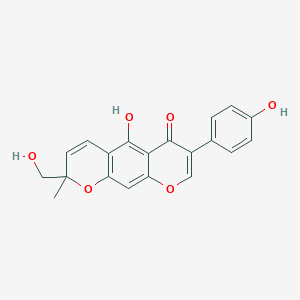

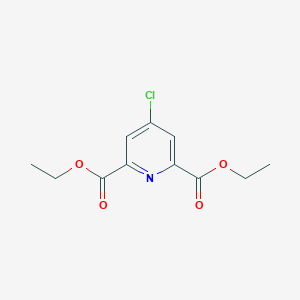

Ácido 3-O-Feruloilquínico: es un derivado del ácido quínico unido a un ácido fenólico. Es un compuesto natural que se encuentra en diversas plantas y es conocido por sus propiedades antioxidantes. El compuesto tiene una fórmula molecular de C17H20O9 y un peso molecular de 368.34 g/mol . Es un sólido de blanco a blanquecino que es soluble en DMSO y otros disolventes orgánicos .

Aplicaciones Científicas De Investigación

Química: El ácido 3-O-Feruloilquínico se utiliza como un compuesto estándar en química analítica para la cuantificación de ácidos fenólicos en extractos vegetales. También se utiliza en la síntesis de otros compuestos bioactivos .

Biología: El compuesto exhibe actividad antioxidante y se estudia por su potencial para proteger las células del estrés oxidativo. También se investiga su papel en los mecanismos de defensa de las plantas contra los patógenos .

Medicina: El ácido 3-O-Feruloilquínico tiene posibles aplicaciones terapéuticas debido a sus propiedades antioxidantes. Se estudia por su potencial para prevenir o tratar enfermedades relacionadas con el estrés oxidativo, como las enfermedades cardiovasculares y los trastornos neurodegenerativos .

Industria: El compuesto se utiliza en la industria alimentaria y de bebidas como antioxidante natural. También se explora su posible uso en cosméticos y productos para el cuidado personal debido a sus propiedades protectoras de la piel .

Mecanismo De Acción

El ácido 3-O-Feruloilquínico ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y las especies reactivas de oxígeno (ROS), protegiendo así las células del daño oxidativo. El compuesto también regula positivamente la expresión de enzimas antioxidantes y regula negativamente las enzimas pro-oxidantes . Los objetivos moleculares incluyen diversas vías de señalización involucradas en la respuesta al estrés oxidativo, como la vía Nrf2 .

Análisis Bioquímico

Biochemical Properties

3-O-Feruloylquinic acid interacts with various enzymes, proteins, and other biomolecules. It is known for its antioxidant activity, which is a crucial biochemical reaction . The antioxidant activity of 3-O-Feruloylquinic acid is believed to be due to its ability to donate electrons, neutralizing harmful free radicals in the body .

Cellular Effects

3-O-Feruloylquinic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant, protecting cells from damage caused by harmful free radicals . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-O-Feruloylquinic acid exerts its effects through several mechanisms. As an antioxidant, it can donate electrons, neutralizing free radicals and preventing them from causing cellular damage . This can lead to changes in gene expression and can influence the activity of various enzymes .

Metabolic Pathways

3-O-Feruloylquinic acid is involved in various metabolic pathways. It is a derivative of quinic acid-bound phenolic acid, indicating its involvement in the phenolic metabolism pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3-O-Feruloilquínico se puede sintetizar mediante la esterificación del ácido quínico con ácido ferúlico. La reacción típicamente implica el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano (DCM). La reacción se lleva a cabo a temperatura ambiente durante varias horas, seguida de purificación utilizando cromatografía en columna .

Métodos de producción industrial: La producción industrial de ácido 3-O-Feruloilquínico implica la extracción del compuesto de fuentes vegetales, como los granos de café y ciertas frutas. El proceso de extracción incluye la extracción con disolventes, seguida de la purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC). El compuesto también se puede producir mediante métodos biotecnológicos que implican la fermentación de cultivos celulares de plantas .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-O-Feruloilquínico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados del ácido quínico y el ácido ferúlico.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.

Sustitución: Los grupos hidroxilo fenólicos pueden sufrir reacciones de sustitución con diversos electrófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se utilizan electrófilos como los cloruros de acilo y los haluros de alquilo en presencia de una base.

Productos principales:

Oxidación: Derivados del ácido quínico y el ácido ferúlico.

Reducción: Derivados de alcohol del ácido 3-O-Feruloilquínico.

Sustitución: Diversos compuestos fenólicos sustituidos.

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido clorogénico (CAS#327-97-9)

- Ácido 1-Cafeoilquínico (CAS#1241-87-8)

- **3-O-Cumaroilquínico

Propiedades

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KJJWLSQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310632 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62929-69-5, 1899-29-2 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62929-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 3-FQA is C16H18O9, and its molecular weight is 354.31 g/mol. [, , , , ]

A: Yes, 3-FQA has been characterized using various spectroscopic techniques, including UV, NMR (1D and 2D), and ESI-MS. [, , , , ] These techniques provide detailed information about its structure and can be used for identification and quantification.

ANone: 3-FQA is present in various plants, including:

- Coffee: Arabica and Robusta green coffee beans contain 3-FQA. Its levels can be used to discriminate between the two species. [] It also impacts the flavor stability of ready-to-drink coffee during storage. []

- Bamboo: Bamboo species like Bambusa multiplex produce 3-FQA, especially when treated with histone deacetylase inhibitors. []

- Sugarcane Top: 3-FQA is one of the major polyphenols found in sugarcane top. []

- Other Plants: It is also found in Solanum torvum fruit [, ], Bupleurum multinerve [], Centaurea calolepis [], Macleaya microcarpa [], Phellodendri Amurensis Cortex [], Pourouma guianensis leaves [], Stemona japonica [], Acanthopanax senticosus [], and black carrots. []

A: In Bambusa multiplex cells, a specific BAHD acyltransferase enzyme, BmHQT1, catalyzes the formation of 3-FQA. This enzyme uses feruloyl-CoA as the acyl donor and quinic acid as the acceptor, demonstrating regiospecificity for the C-3 position of quinic acid. []

ANone: While more research is needed, studies suggest 3-FQA may have several beneficial properties:

- Antioxidant Activity: 3-FQA exhibits potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , , ] It has been shown to quench DPPH and xanthine oxidase-generated radicals. []

- Anti-inflammatory Activity: Cnicin, a compound found alongside 3-FQA in Centaurea calolepis, exhibits anti-inflammatory activity by inhibiting NF-κB and iNOS. [] While more research is needed on 3-FQA specifically, its presence in traditionally used anti-inflammatory remedies suggests potential in this area. [, , ]

- Neuroprotective Effects: Research suggests that 3-FQA, along with other polyphenols from sugarcane top, might promote neuronal differentiation and improve mitochondrial function in astrocytes, potentially benefiting cognitive function. [] Further research is needed to confirm these findings.

- Wound Healing: Some studies indicate that 3-FQA, along with other phenylpropanoids, might possess wound-healing properties. []

A: Detailed information regarding the ADME profile of 3-FQA is limited and requires further investigation. [, ]

A: Currently, there are no published clinical trials specifically investigating the effects of 3-FQA in humans. []

ANone: Several analytical techniques are used to identify and quantify 3-FQA, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like DAD (diode-array detector) and MS (mass spectrometry) allows for the separation and quantification of 3-FQA in complex mixtures. [, , , , , , ]

- Ultra-High Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers higher resolution and sensitivity, enhancing the separation and detection of 3-FQA. [, , ]

- Mass Spectrometry (MS): Different MS techniques, including ESI-MS and Q-TOF-MS, are employed to identify and confirm the structure of 3-FQA based on its mass-to-charge ratio and fragmentation pattern. [, , , , , ]

ANone: Future research on 3-FQA should focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)